molecular formula C18H15ClFNO B1327381 (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-44-5

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327381
CAS RN: 898763-44-5
M. Wt: 315.8 g/mol
InChI Key: CCTUAVNYKHZUFE-UHFFFAOYSA-N
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Description

“(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with the molecular formula C18H15ClFNO. It is also known by other names such as 2-chloro-4-fluoro-3’- (3-pyrrolinomethyl) benzophenone . The compound has a molecular weight of 315.8 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.8 g/mol. It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity, which can influence its absorption and distribution within the body. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 4 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone”, focusing on unique applications:

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes. The presence of the 3-chloro-4-fluorophenyl moiety has been leveraged in other compounds to identify inhibitors of specific biochemical pathways .

Anti-HIV Activity

Indole derivatives, which share structural similarities with our compound, have been studied for their anti-HIV properties. It’s plausible that this compound could also be explored for potential anti-HIV activity through molecular docking studies .

Antimicrobial Properties

Compounds with similar motifs have been synthesized and tested for their antimicrobial efficacy. This suggests a potential application of our compound in developing new antimicrobial agents .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTUAVNYKHZUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643940
Record name (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-44-5
Record name (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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